Rilopirox

Description

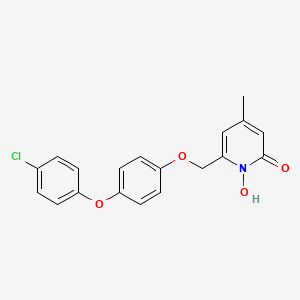

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYUIWXQUBNDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146320 | |

| Record name | Rilopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104153-37-9 | |

| Record name | Rilopirox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104153379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILOPIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595T4D0KQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rilopirox: A Technical Guide to its Antifungal Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilopirox, a synthetic hydroxypyridone derivative, is a broad-spectrum antimycotic agent with potent fungicidal activity against a wide range of common fungal pathogens, including dermatophytes, yeasts, and molds.[1][2] Its mechanism of action is fundamentally different from that of azoles and allylamines, centering on the chelation of polyvalent metal cations, which triggers a cascade of disruptive downstream cellular events.[1][3] This unique mode of action makes it an effective agent even against fungal strains resistant to other drug classes and suggests a lower potential for the development of resistance.[4][5] This guide provides an in-depth examination of the molecular mechanisms, cellular consequences, and key experimental methodologies used to elucidate the antifungal action of this compound.

Core Mechanism of Action: Trivalent Cation Chelation

The primary mechanism underpinning the antifungal activity of this compound is its high affinity for trivalent metal cations, most notably ferric iron (Fe³⁺).[1][6] Iron is an essential cofactor for a multitude of fungal enzymes that are critical for cellular respiration and protection against oxidative stress.[3][6] By sequestering these essential ions, this compound effectively starves the fungal cell of the cofactors required for vital metabolic processes.[1][7] This chelating activity is the initiating event that leads to widespread cellular dysfunction and, ultimately, cell death.[5]

Downstream Cellular Effects & Signaling

The sequestration of metal ions by this compound initiates a series of detrimental effects on fungal cell physiology and structure.

Disruption of Mitochondrial Respiration and Energy Production

Metal-dependent enzymes, such as cytochromes, are fundamental components of the mitochondrial electron transport chain.[3][7] this compound-mediated inhibition of these enzymes disrupts the respiratory chain, impairing ATP synthesis and crippling cellular energy production.[6] This mitochondrial distress is visibly confirmed by ultrastructural analysis, which reveals greatly enlarged mitochondria containing abnormal electron-dense deposits in this compound-treated Candida albicans cells.[8][9]

Induction of Oxidative Stress

Fungal cells possess metal-dependent enzymes, including catalases and peroxidases, to detoxify reactive oxygen species (ROS) like hydrogen peroxide.[6][10] this compound's chelating action inhibits these protective enzymes, leading to the accumulation of toxic peroxides and inducing a state of severe oxidative stress.[5][6] This increase in intracellular ROS damages cellular components and contributes to cell death. This mechanism is similar to that of the related compound ciclopirox, which increases fungal sensitivity to oxidative stress.[6]

Compromised Membrane and Cellular Integrity

Electron microscopy studies demonstrate that this compound inflicts significant damage on the fungal cell membrane.[8][9] At concentrations of 1-10 µg/ml, the plasmalemma of C. albicans exhibits elongated invaginations after just 6 hours of treatment.[8] Higher concentrations and prolonged exposure result in a complete breakdown of the membrane and subsequent cytoplasmic autolysis.[8][9] While the cell wall remains structurally intact, the loss of membrane integrity is a critical and lethal event.[8] Other observed ultrastructural changes include an increase in the size and number of lipid droplets and a vast expansion of the vacuolar system.[8][9]

Quantitative Antifungal Activity

This compound demonstrates potent, broad-spectrum fungicidal activity. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible fungal growth.

| Fungal Group/Species | Test Method | MIC Range / Value | Reference |

| Common Fungal Pathogens | Not Specified | 0.98 - 15.6 µg/ml | [1] |

| Yeasts (general) | Liquid Dilution | ~1.0 µg/ml | [2] |

| Mycelial Fungi (general) | Liquid Dilution | 0.5 - 4.0 µg/ml | [2] |

| Candida spp. (Fluconazole-S/R) | Microdilution | MIC₅₀: 4.0 µg/ml | [4] |

| Candida spp. (Fluconazole-S/R) | Microdilution | MIC₉₀: 8.0 µg/ml | [4] |

| Candida spp. (Fluconazole-S/R) | Agar Dilution | 0.006 - 25 µg/ml | [4] |

Notably, all tested Candida strains with diminished susceptibility to fluconazole remained susceptible to this compound, highlighting its value in overcoming common resistance mechanisms.[4]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental methodologies.

Protocol: Metal Ion Chelation Assay (Ferrozine-Based)

This spectrophotometric assay quantifies the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. A chelating agent like this compound will compete with ferrozine for the iron, causing a decrease in the magenta color intensity.

Methodology:

-

Reaction Mixture Preparation: In a microplate well, combine 250 µL of the this compound sample (at various concentrations) with 1 mL of acetate buffer (0.1 M, pH 4.9).[11]

-

Iron Addition: Add 25 µL of a 2 mM Ferrous Chloride (FeCl₂) solution to the mixture.[11]

-

Incubation: Incubate the mixture for 30 minutes at room temperature to allow for chelation by this compound.[11]

-

Indicator Addition: Add 100 µL of a 5 mM ferrozine solution. This initiates the competition for free Fe²⁺ ions.[11]

-

Final Incubation: Incubate for an additional 30 minutes at room temperature.[11]

-

Measurement: Measure the absorbance of the solution at 562 nm using a spectrophotometer. A lower absorbance value compared to the control (without this compound) indicates higher chelating activity.[12][13]

Protocol: Fungal Membrane Integrity Assay (Propidium Iodide-Based)

This assay uses the fluorescent dye Propidium Iodide (PI) to differentiate between cells with intact and compromised membranes. PI cannot cross the membrane of live cells but can enter cells with damaged membranes, where it intercalates with DNA and fluoresces brightly.

Methodology:

-

Cell Culture and Treatment: Culture fungal cells (e.g., C. albicans) to the desired growth phase. Treat the cells with varying concentrations of this compound for a defined period (e.g., 6 hours). Include an untreated control.

-

Harvesting: Harvest the fungal cells by centrifugation and wash them with a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to remove residual media and drug.[14]

-

Staining: Resuspend the cell pellet in 1 mL of PBS. Add Propidium Iodide to a final concentration of ~5-10 µM.[14]

-

Incubation: Incubate the samples for 5-10 minutes at room temperature in the dark to allow for dye uptake.[14][15]

-

Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a yellow-green laser (e.g., 561 nm) and measure the red fluorescence emission.[14] An increase in the population of fluorescent cells in the this compound-treated samples indicates a loss of membrane integrity.

Conclusion

The mechanism of action of this compound in fungal cells is a multi-pronged assault initiated by a singular, potent event: the chelation of essential trivalent metal cations like Fe³⁺. This primary action cripples metal-dependent enzymatic activities, leading to the concurrent disruption of mitochondrial respiration, induction of lethal oxidative stress, and loss of plasma membrane integrity. The culmination of these effects is a potent fungicidal outcome. For drug development professionals, this compound's distinct mechanism not only explains its broad-spectrum efficacy but also positions it as a valuable therapeutic agent with a reduced likelihood of cross-resistance with existing antifungal drug classes. Further research into hydroxypyridone-based chelating agents may yield novel strategies to combat challenging and resistant fungal infections.

References

- 1. This compound--a new hydroxypyridone antifungal with fungicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro antifungal activity of this compound, a new hydroxypyridone antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of this compound against fluconazole-susceptible and fluconazole-resistant Candida isolates from patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciclopirox: recent nonclinical and clinical data relevant to its use as a topical antimycotic agent [arpi.unipi.it]

- 6. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. skintherapyletter.com [skintherapyletter.com]

- 8. Ultrastructural investigations of Candida albicans after in vitro treatment with the new fungicidal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Alterations in Mycelial Morphology and Flow Cytometry Assessment of Membrane Integrity of Ganoderma boninense Stressed by Phenolic Compounds | MDPI [mdpi.com]

- 15. Cinnamaldehyde Acts as a Fungistat by Disrupting the Integrity of Fusarium oxysporum Fox-1 Cell Membranes | MDPI [mdpi.com]

Rilopirox: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilopirox is a synthetic hydroxypyridone antifungal agent known for its broad-spectrum activity. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, catering to professionals in pharmaceutical research and development. The document details the structural attributes of the molecule, outlines a plausible synthesis pathway, and presents relevant physicochemical data. The synthesis section includes a proposed experimental protocol, while quantitative data is summarized for clarity. Visual diagrams generated using Graphviz are provided to illustrate the chemical structure and the synthetic route, adhering to specified formatting for enhanced readability and technical accuracy.

Chemical Structure

This compound, with the CAS number 104153-37-9, is chemically designated as 6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one.[1] Its molecular formula is C₁₉H₁₆ClNO₄, and it has a molecular weight of 357.79 g/mol . The structure is characterized by a central 1-hydroxy-4-methyl-2-pyridone core, which is substituted at the 6-position with a phenoxymethyl group, itself further substituted with a 4-chlorophenoxy moiety. This intricate arrangement of aromatic rings and the hydroxypyridone scaffold is crucial for its antifungal activity.

Below is a two-dimensional representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆ClNO₄ | [1] |

| Molecular Weight | 357.79 g/mol | |

| CAS Number | 104153-37-9 | [1] |

| Boiling Point | 532.2 °C at 760 mmHg | [1] |

| Flash Point | 275.7 °C | [1] |

| Density | 1.347 g/cm³ | [1] |

| LogP | 4.41870 | [1] |

| Purity | 95-99% (typical) | [1] |

Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process, culminating in the formation of the hydroxypyridone ring system. A plausible synthetic route involves the initial preparation of a substituted 2-pyrone intermediate, which is then converted to the final this compound molecule.

A proposed pathway is outlined below:

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid

This step involves the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid to form the core 4-hydroxy-6-methyl-2-pyrone ring.

-

Materials: Dehydroacetic acid, concentrated sulfuric acid.

-

Procedure:

-

Dehydroacetic acid is dissolved in a suitable solvent.

-

Concentrated sulfuric acid is added cautiously.

-

The mixture is heated under reflux for a specified period.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled and the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization.

-

Step 2: Synthesis of 4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone

This step involves the etherification of the 6-methyl group of 4-hydroxy-6-methyl-2-pyrone with the 4-(4-chlorophenoxy)phenoxy moiety. This can be achieved through a Williamson ether synthesis or a related coupling reaction.

-

Materials: 4-Hydroxy-6-methyl-2-pyrone, 4-(4-chlorophenoxy)phenol, a formaldehyde source (e.g., paraformaldehyde), and a suitable acid or base catalyst.

-

Procedure:

-

4-Hydroxy-6-methyl-2-pyrone and 4-(4-chlorophenoxy)phenol are dissolved in an appropriate solvent.

-

A formaldehyde source and a catalyst are added.

-

The reaction mixture is heated to a specific temperature for a set duration.

-

Progress is monitored by TLC.

-

After the reaction, the product is isolated by extraction and purified using column chromatography.

-

Step 3: Synthesis of this compound

The final step involves the conversion of the 2-pyrone intermediate to the 1-hydroxy-2-pyridone structure of this compound. This is achieved by reacting the pyrone with hydroxyammonium sulfate.

-

Materials: 4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyrone, hydroxyammonium sulfate, a suitable base (e.g., sodium carbonate), and a solvent (e.g., dichloromethane, ethyl acetate, or toluene).[1]

-

Procedure:

-

The substituted 2-pyrone is dissolved in the chosen solvent.

-

Hydroxyammonium sulfate and a base are added to the solution.

-

The reaction is stirred at room temperature or heated as necessary.

-

Reaction completion is monitored by TLC.

-

The final product, this compound, is isolated through workup and purification, which may involve extraction, washing, and recrystallization or column chromatography.

-

Quantitative Data

Due to the limited availability of published data, a comprehensive table of quantitative results such as reaction yields, specific spectroscopic data (¹H NMR, ¹³C NMR, MS), and purity analysis for each step of the this compound synthesis is not available at this time. Researchers undertaking this synthesis would need to perform these analyses to characterize the intermediates and the final product fully.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and a plausible synthesis pathway for the antifungal agent this compound. The provided information, including the detailed chemical structure, physicochemical properties, and a proposed experimental protocol, serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into optimizing the synthesis and detailed characterization of the intermediates and the final product is encouraged to build upon this foundational knowledge.

References

Rilopirox: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilopirox, a synthetic hydroxypyridone derivative, is a topical antifungal agent with a broad spectrum of activity against a variety of pathogenic fungi.[1] As a member of the hydroxypyridone class, its mechanism of action is distinct from that of azoles and polyenes, centering on the chelation of polyvalent metal cations, which leads to the inhibition of essential fungal metabolic processes.[2][3] This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Antifungal Spectrum of Activity: Quantitative Data

The in vitro activity of this compound has been evaluated against a range of clinically relevant fungi, including yeasts and dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species, providing a quantitative measure of its antifungal potency.

Table 1: Antifungal Activity of this compound against Yeast-like Fungi

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Method | Reference |

| Candida albicans & other Candida spp. (clinical isolates from HIV patients) | 38 | Not specified | 4 | 8 | Microdilution | [4] |

| Candida albicans & other Candida spp. (clinical isolates from HIV patients) | 38 | 0.006 - 25 | Median: 3.12 | Not specified | Agar Dilution | [4] |

| Yeast-like fungi (7 species) | 31 | ~1 | Not specified | Not specified | Liquid Dilution | [5] |

| Malassezia furfur (clinical isolates) | 29 | 12.5 - 50 | Median: 25 | Not specified | Agar Dilution | [6] |

| Malassezia furfur (clinical isolates) | 29 | 16 - 128 | Median: 32 | Not specified | Microdilution | [6] |

Table 2: Antifungal Activity of this compound against Mycelial Fungi

| Fungal Species | Number of Strains | MIC Range (µg/mL) | Method | Reference |

| Mycelial fungi (15 species) | 17 | 0.5 - 4 | Liquid Dilution | [5] |

| Common fungal pathogens | Not specified | 0.98 - 15.6 | Not specified | [1] |

Experimental Protocols

The determination of the in vitro antifungal activity of this compound is crucial for understanding its spectrum and potency. The following are detailed methodologies for two commonly employed antifungal susceptibility testing methods.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Antifungal Susceptibility Testing

Caption: Workflow of the broth microdilution method.

Detailed Steps:

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal colonies is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium (e.g., RPMI 1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Antifungal Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions of the drug are then made in the test medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

-

Controls: A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

-

Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some molds).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., a 50% or greater reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Agar Dilution Method

This method involves incorporating the antifungal agent directly into an agar medium, upon which the fungal isolates are then inoculated.

Workflow for Agar Dilution Antifungal Susceptibility Testing

Caption: Workflow of the agar dilution method.

Detailed Steps:

-

Plate Preparation: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of a stock solution of the antifungal agent to molten agar before it solidifies. A control plate without any antifungal agent is also prepared.

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared as described for the broth microdilution method.

-

Inoculation: A small, fixed volume of the fungal inoculum is spotted onto the surface of each agar plate, including the control plate.

-

Incubation: The plates are incubated under appropriate conditions (temperature and duration) to allow for fungal growth.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus on the agar surface.

Mechanism of Action

This compound, like other hydroxypyridone antifungals, exerts its effect through a mechanism that is distinct from other classes of antimycotics. The primary mode of action involves the chelation of polyvalent metal cations, particularly ferric iron (Fe³⁺).[2] This high affinity for iron disrupts essential iron-dependent cellular processes in fungi.

Proposed Mechanism of Action of this compound

References

- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 2. Studies for the elucidation of the mode of action of the antimycotic hydroxypyridone compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro investigations on the mode of action of the hydroxypyridone antimycotics this compound and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound--a new hydroxypyridone antifungal with fungicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilopirox Structure-Activity Relationship: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Rilopirox, a hydroxypyridone antifungal agent. It delves into its mechanism of action, presents quantitative data for the broader class of hydroxypyridones, details relevant experimental protocols, and visualizes the key molecular pathways involved in its antifungal effects.

Introduction to this compound and the Hydroxypyridone Class

This compound, with the chemical name 6-[[p-(p-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methyl-2(1H)-pyridone, is a broad-spectrum antifungal agent belonging to the hydroxypyridone class.[1] This class of compounds is chemically distinct from other major antifungal classes like azoles and polyenes.[2] this compound exhibits fungicidal activity against a wide range of common fungal pathogens, with minimum inhibitory concentrations (MICs) typically falling in the range of 0.5 to 15.6 µg/mL.[1][3] Its mode of action is not fully elucidated but is known to differ significantly from agents that target ergosterol biosynthesis.[2][4] The core biological activity of hydroxypyridones is intrinsically linked to their unique chemical structure.[5]

Mechanism of Action

The antifungal activity of this compound is believed to be multifactorial, primarily revolving around two key mechanisms: the chelation of essential metal cations and the induction of oxidative stress.

Iron Chelation and Disruption of Fungal Iron Homeostasis

A primary mechanism of action for this compound and other hydroxypyridones is the chelation of polyvalent metal cations, with a particularly high affinity for ferric iron (Fe³⁺).[1][6] Iron is an essential cofactor for numerous metabolic enzymes in fungi, including those involved in the electron transport chain and catalase.[6] By sequestering intracellular iron, this compound effectively starves the fungal cell of this critical element. This hypothesis is supported by evidence showing that the antifungal effect of this compound is diminished in the presence of iron ions.[2][6]

Studies on the related compound Ciclopirox have demonstrated that its application leads to the upregulation of genes in Candida albicans that are involved in iron uptake and metabolism, which is a characteristic cellular response to iron starvation.[6][7] this compound likely disrupts the two main fungal iron acquisition systems: siderophore-mediated iron uptake and reductive iron assimilation.

Induction of Oxidative Stress

A second, interconnected mechanism is the generation of reactive oxygen species (ROS) within the fungal cell.[2] This may be a consequence of iron chelation, as the disruption of iron-dependent enzymes in the mitochondrial respiratory chain can lead to electron leakage and the formation of superoxide radicals.[4][6] The accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death.[8] Studies involving the related compound Ciclopirox have shown that its fungicidal effects are associated with increased ROS production and can be mitigated by ROS scavengers.[8] While the precise signaling cascades are still under investigation, it is plausible that this compound-induced oxidative stress activates fungal stress response pathways, such as the high-osmolarity glycerol (HOG) or cell wall integrity (CWI) pathways, which are homologs of the mammalian JNK/p38 MAPK pathways.[9][10]

References

- 1. This compound--a new hydroxypyridone antifungal with fungicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro investigations on the mode of action of the hydroxypyridone antimycotics this compound and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro antifungal activity of this compound, a new hydroxypyridone antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive oxygen and nitrogen species are crucial for the antifungal activity of amorolfine and ciclopirox olamine against the dermatophyte Trichophyton interdigitale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ciclopirox induces autophagy through reactive oxygen species-mediated activation of JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetics and In Vitro Metabolism of Rilopirox: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data on the pharmacokinetics and in vitro metabolism of Rilopirox is limited. This guide provides the available information on this compound and leverages the more extensive data of the structurally related hydroxypyridone antifungal, Ciclopirox, as a comparative model. The data presented for Ciclopirox should not be directly extrapolated to this compound without dedicated experimental verification.

Introduction to this compound

This compound is a synthetic antifungal agent belonging to the hydroxypyridone class, a group of compounds chemically distinct from the more common azole and polyene antifungals.[1] Its chemical name is 6-[[p-(p-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methyl-2(1H)-pyridone.[2] this compound exhibits a broad spectrum of activity against various medically important fungi, including yeasts and molds.[3]

The primary mechanism of action for hydroxypyridone antimycotics like this compound is believed to be their ability to chelate trivalent metal cations, particularly iron (Fe³⁺).[2] This action inhibits metal-dependent enzymes essential for fungal cellular processes, such as mitochondrial respiration.[4][5] This mode of action, differing from ergosterol synthesis inhibitors, may contribute to a lower potential for the development of resistance.

Pharmacokinetics of this compound: Current Knowledge Gaps

Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters in humans or preclinical models, is not extensively reported in the available scientific literature. The very low water solubility of this compound (50 ng/ml) suggests that its formulation and route of administration would significantly influence its systemic exposure.[2] For topical applications, this low solubility might be advantageous, promoting retention in the skin with minimal systemic absorption.

In Vitro Metabolism of this compound: An Uncharacterized Profile

Ciclopirox as a Surrogate Model: Pharmacokinetics and In Vitro Metabolism

Given the lack of specific data for this compound, the pharmacokinetics and metabolism of the well-characterized hydroxypyridone antifungal, Ciclopirox, can provide valuable insights into the potential disposition of this class of compounds.

Pharmacokinetics of Ciclopirox

Following topical application of a 1% Ciclopirox olamine cream, approximately 1.3% of the dose is absorbed systemically. Once absorbed, Ciclopirox is extensively metabolized, primarily through glucuronidation, and more than 98% is excreted in the urine.

A clinical study involving the administration of Ciclopirox 1% shampoo provided data on its systemic absorption and urinary excretion.

Table 1: Systemic Exposure and Urinary Excretion of Ciclopirox after Topical Application of a 1% Shampoo

| Parameter | Day 1 | Day 29 |

| Detectable Serum Concentrations | 7 out of 18 patients | 2 out of 18 patients |

| Range of Serum Concentrations (µg/L) | 10.3 - 13.2 | Not specified |

| Median Amount Excreted in Urine (24h, mcg) | 207.8 | 172.8 |

| Median Amount Excreted in Urine (% of dose) | 0.42 | 0.35 |

| Maximum Amount Excreted in Urine (% of dose) | 0.83 | 0.74 |

Data sourced from a clinical pharmacology and biopharmaceutics review by the FDA.[6]

The data suggests low systemic absorption that does not accumulate with repeated use.[6]

In Vitro Metabolism of Ciclopirox

The primary metabolic pathway for Ciclopirox is glucuronidation. In vitro studies using human liver microsomes have identified the key enzyme responsible for this biotransformation.

Experimental Protocol: In Vitro Glucuronidation of Ciclopirox in Human Liver Microsomes

A representative experimental protocol for assessing the in vitro metabolism of a compound like Ciclopirox using human liver microsomes would typically involve the following steps:

-

Incubation Mixture Preparation: A typical incubation mixture would contain pooled human liver microsomes, the substrate (Ciclopirox), and the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).

-

Initiation of Reaction: The reaction is initiated by the addition of UDPGA after a pre-incubation period to allow the substrate to interact with the microsomes.

-

Incubation: The mixture is incubated at 37°C for a specified period.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

Sample Processing: The samples are centrifuged to remove the precipitated proteins, and the supernatant is collected for analysis.

-

Analytical Method: The formation of the glucuronide metabolite is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Diagram: General Workflow for In Vitro Metabolism Studies

Caption: A generalized workflow for an in vitro metabolism assay using human liver microsomes.

Biotransformation Pathway of Ciclopirox

The main biotransformation pathway for Ciclopirox is conjugation with glucuronic acid to form Ciclopirox glucuronide.

Diagram: Metabolic Pathway of Ciclopirox

Caption: The primary metabolic pathway of Ciclopirox is glucuronidation.

Conclusion and Future Directions

While this compound is a promising antifungal agent with a distinct mechanism of action, a comprehensive understanding of its pharmacokinetic profile and metabolic fate is currently lacking in the public domain. The available information suggests it is a compound with very low water solubility, which may favor its use in topical formulations.

To fully characterize the disposition of this compound and enable its broader development, dedicated studies are required. These should include:

-

In vivo pharmacokinetic studies in relevant preclinical species to determine key parameters such as bioavailability, plasma concentration-time profiles, tissue distribution, and routes of elimination.

-

In vitro metabolism studies using human and animal liver microsomes, hepatocytes, and recombinant enzymes to identify the metabolic pathways, the specific enzymes involved (e.g., cytochrome P450s, UGTs), and any potential species differences.

-

Metabolite identification and characterization to determine the structure of any metabolites and assess their potential pharmacological activity or toxicity.

-

Development and validation of sensitive bioanalytical methods for the quantification of this compound and its potential metabolites in biological matrices.

The extensive data available for the related compound Ciclopirox provides a valuable framework for designing and interpreting future studies on this compound. A thorough investigation of these properties will be essential for the rational development and safe and effective use of this compound in a clinical setting.

References

- 1. The hydroxypyridones: a class of antimycotics of its own - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound--a new hydroxypyridone antifungal with fungicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro antifungal activity of this compound, a new hydroxypyridone antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro investigations on the mode of action of the hydroxypyridone antimycotics this compound and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy Testing of Rilopirox

Introduction

Rilopirox is a hydroxypyridone derivative antimycotic agent with a broad spectrum of activity against various pathogenic fungi, including yeasts and dermatophytes.[1][2] Structurally related to ciclopirox, its mechanism of action is distinct from that of azoles and polyenes, making it a potentially valuable alternative for treating fungal infections, including those resistant to other common antifungals.[3][4] this compound's primary mode of action involves the chelation of polyvalent metal cations, particularly Fe3+, which disrupts essential metal-dependent enzymes within the fungal cell.[2][5][6] This interference with cellular metabolism leads to fungicidal effects.[2][7]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, summarizing key performance data and visualizing the experimental workflows and its proposed mechanism of action.

Proposed Mechanism of Action

This compound exerts its antifungal effect primarily through its high affinity for trivalent metal cations.[2][6] Upon entering the fungal cell, it chelates intracellular Fe3+ ions, which are essential cofactors for numerous enzymes, including those involved in mitochondrial respiration.[2][6] This sequestration inhibits metal-dependent enzymes like cytochromes, disrupting the mitochondrial electron transport chain.[6][8] The consequences are twofold: a reduction in cellular energy (ATP) production and an increase in reactive oxygen species (ROS), leading to oxidative stress and, ultimately, fungal cell death.[4][9] Ultrastructural studies show that this compound treatment leads to significant morphological changes, including damage to the plasma membrane, mitochondrial enlargement, and complete cytoplasmic autolysis, while the cell wall remains intact.[10][11]

Quantitative Efficacy Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the in vitro activity of this compound against a range of fungal species as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[12]

| Fungal Species | Assay Method | MIC Range / Value (µg/mL) | Reference |

| Yeasts (General) | Liquid Dilution | ~1 | [1][13] |

| Mycelial Fungi (General) | Liquid Dilution | 0.5 - 4 | [1][13] |

| Candida albicans | Microdilution | MIC₅₀: 4, MIC₉₀: 8 | [3] |

| Candida krusei | Microdilution | Susceptible | [3] |

| Candida glabrata | Microdilution | Susceptible | [3] |

| Malassezia furfur | Agar Dilution | Median: 25 | [14][15] |

| Malassezia furfur | Microdilution | Median: 32 | [14][15] |

| Common Fungal Pathogens | Not Specified | 0.98 - 15.6 | [2] |

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for yeasts and is suitable for determining the MIC of this compound against Candida species and other yeasts.[3][16]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolate(s) (e.g., Candida albicans SC5314)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader (optional)

-

Humidified incubator set to 35-37°C

Procedure:

-

Drug Stock Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in RPMI-1640 medium to create a working stock at twice the highest concentration to be tested.

-

Inoculum Preparation:

-

Subculture the fungal isolate on an SDA plate and incubate for 24-48 hours at 35°C.

-

Harvest colonies and suspend in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to wells in columns 2-12 of a 96-well plate.

-

Add 200 µL of the this compound working stock (2x concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the positive growth control (no drug), and column 12 serves as the sterility control (no inoculum).

-

-

Inoculation: Add 100 µL of the final fungal inoculum to wells in columns 1-11. Add 100 µL of sterile medium to column 12.

-

Incubation: Cover the plate and incubate at 35°C for 24-48 hours in a humidified chamber.

-

Endpoint Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (e.g., ~50% or 80% reduction) compared to the drug-free growth control well.[16] This can be determined visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

This method is useful for a broad range of fungi, including dermatophytes like Trichophyton mentagrophytes, and was used to evaluate this compound against Malassezia furfur.[15][17]

Materials:

-

This compound powder and DMSO

-

Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium

-

Sterile petri dishes (100 mm)

-

Fungal isolate(s)

-

Sterile saline

-

Inoculum replicating device (optional)

Procedure:

-

Drug-Agar Preparation:

-

Prepare SDA according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.

-

Prepare this compound stock solutions in DMSO at 100x the final desired concentrations.

-

For each desired final concentration, add 0.2 mL of the corresponding 100x this compound stock to 19.8 mL of molten agar, mix thoroughly by inversion, and pour into a sterile petri dish.

-

Prepare a drug-free control plate containing 0.2 mL of DMSO mixed with 19.8 mL of agar.

-

Allow plates to solidify on a level surface.

-

-

Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5-1.0 McFarland standard as described in Protocol 1.

-

Inoculation: Spot-inoculate approximately 1-10 µL of the adjusted inoculum onto the surface of each agar plate, including the control. A multi-point inoculator can be used to test multiple isolates simultaneously. Allow the spots to dry completely before inverting the plates.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C for dermatophytes) for a duration sufficient to see clear growth on the control plate (typically 3-7 days).[17]

-

Endpoint Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth at the inoculation spots.[12]

This protocol provides a framework for observing the morphological effects of this compound on fungal cells, as described in studies on Candida albicans.[10][11]

Objective: To visualize this compound-induced changes to the fungal plasma membrane and intracellular organelles.

Procedure Outline:

-

Culturing and Treatment: Grow fungal cells (e.g., C. albicans) in a suitable liquid medium (e.g., Neopeptone dextrose broth) to mid-log phase.[1] Treat the cultures with this compound at a relevant concentration (e.g., 1x or 10x MIC) for various time points (e.g., 6, 12, 24 hours).[10] Maintain an untreated culture as a control.

-

Cell Fixation: Harvest the cells by centrifugation. Fix the cells, typically with a primary fixative like glutaraldehyde, followed by a secondary fixative like osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the fixed cells through a graded ethanol series. Infiltrate and embed the cell pellets in a suitable resin (e.g., Spurr's resin).[10]

-

Sectioning and Staining: Polymerize the resin blocks. Cut ultra-thin sections (60-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with heavy metal stains like uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a Transmission Electron Microscope.

-

Analysis: Acquire images of both control and treated cells. Look for characteristic changes in treated cells, such as elongated invaginations of the plasmalemma, increased number and size of lipid droplets, enlarged mitochondria with electron-dense deposits, and expansion of the vacuolar system.[10][11]

References

- 1. [In vitro antifungal activity of this compound, a new hydroxypyridone antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound--a new hydroxypyridone antifungal with fungicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound against fluconazole-susceptible and fluconazole-resistant Candida isolates from patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro investigations on the mode of action of the hydroxypyridone antimycotics this compound and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. skintherapyletter.com [skintherapyletter.com]

- 7. [The in vitro properties of a new hydroxypyridone antimycotic this compound, with special reference to its anti-Candida activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Ultrastructural investigations of Candida albicans after in vitro treatment with the new fungicidal agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IN VITRO ANTIFUNGAL ACTIVITY OF this compound, A NEW HYDROXYPYRIDONE ANTIMYCOTIC AGENT [jstage.jst.go.jp]

- 14. karger.com [karger.com]

- 15. In vitro susceptibility testing of Malassezia furfur against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

Determining the Minimum Inhibitory Concentration of Rilopirox: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilopirox is a synthetic hydroxypyridone antifungal agent characterized by a broad spectrum of activity against various fungal pathogens, including yeasts, dermatophytes, and molds. Its mechanism of action distinguishes it from many other antifungal classes. This compound exerts its antifungal effect primarily through the chelation of polyvalent metal cations, particularly iron (Fe³⁺). This sequestration of essential ions disrupts crucial metal-dependent enzymatic processes within the fungal cell, leading to the inhibition of the mitochondrial electron transport chain and the generation of reactive oxygen species (ROS), ultimately resulting in fungal cell death.[1][2][3][4]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates using standardized broth microdilution and agar dilution methods. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] Accurate MIC determination is critical for assessing the potency of new antifungal agents, monitoring the development of resistance, and establishing effective treatment regimens.

Data Presentation: this compound MIC Values

The following tables summarize previously reported MIC values for this compound against a range of fungal species. These values can serve as a reference for expected outcomes when performing the protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Method | Reference |

| Candida albicans (Fluconazole-susceptible & resistant) | 4 | 8 | Not Specified | Broth Microdilution | [6] |

| Candida species (various clinical isolates) | Not Specified | Not Specified | ~1 | Liquid Dilution | [7] |

| Candida krusei | Not Specified | Not Specified | Susceptible | Broth Microdilution | [6] |

| Candida glabrata | Not Specified | Not Specified | Susceptible | Broth Microdilution | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophytes and Other Fungi

| Fungal Species | Median MIC (µg/mL) | MIC Range (µg/mL) | Method | Reference |

| Malassezia furfur | 25 | 12.5 - 50 | Agar Dilution | [8] |

| Malassezia furfur | 32 | 16 - 128 | Microdilution | [8] |

| Mycelial Fungi (various species) | Not Specified | 0.5 - 4 | Liquid Dilution | [7] |

| Dermatophytes (various species) | Not Specified | 0.03 - 0.25 | Microdilution | [9] |

Experimental Protocols

Two standard methods for determining the MIC of this compound are detailed below: Broth Microdilution and Agar Dilution. The choice of method may depend on the specific fungus being tested and laboratory resources.

Protocol 1: Broth Microdilution Method

This method is widely used for determining the MIC of antifungal agents and is amenable to high-throughput screening.[10][11][12]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile, flat-bottom 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolates

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Hemocytometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Due to its low water solubility, prepare a stock solution of this compound in 100% DMSO at a concentration 100 times the highest desired final concentration.

-

Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the final desired starting concentration.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well plate except for the first column.

-

Add 200 µL of the this compound working solution to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (inoculum without this compound), and column 12 as the sterility control (medium only).

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, actively growing colonies.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

-

Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well (columns 1-11). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the desired final test range.

-

Seal the plate and incubate at 35°C for 24-48 hours. Incubation times may need to be adjusted depending on the growth rate of the specific fungus.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be determined visually or by using a microplate reader.

-

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for antifungal susceptibility testing and can be particularly useful for certain fungi.[5][13][14][15]

Materials:

-

This compound powder

-

DMSO

-

Sterile Petri dishes

-

RPMI-1640 agar medium with MOPS buffer

-

Fungal isolates

-

Sterile saline (0.85%) or PBS

-

Spectrophotometer or McFarland standards

-

Multi-point inoculator (optional)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO at a concentration 10 times the highest desired final concentration in the agar.

-

-

Preparation of Agar Plates:

-

Prepare molten RPMI-1640 agar and maintain it in a water bath at 45-50°C.

-

For each desired final concentration of this compound, add the appropriate volume of the stock solution to a specific volume of molten agar to create a series of plates with two-fold dilutions of the drug. For example, add 2 mL of a 10x this compound solution to 18 mL of molten agar.

-

Also prepare a drug-free control plate.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Prepare a fungal suspension as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard.

-

The final inoculum to be spotted on the agar should be approximately 10⁴ CFU/spot.

-

-

Inoculation and Incubation:

-

Spot 1-2 µL of the inoculum suspension onto the surface of each agar plate, including the control plate. A multi-point inoculator can be used to test multiple isolates simultaneously.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed on the control plate.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth on the agar.

-

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC

Caption: Workflow for Broth Microdilution MIC Determination.

Experimental Workflow for Agar Dilution MIC

Caption: Workflow for Agar Dilution MIC Determination.

Signaling Pathway: Mechanism of Action of this compound

Caption: this compound Mechanism of Action Signaling Pathway.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. In vitro activity of this compound against fluconazole-susceptible and fluconazole-resistant Candida isolates from patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [In vitro antifungal activity of this compound, a new hydroxypyridone antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro susceptibility testing of Malassezia furfur against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Liquid dilution and agar dilution methods for Rilopirox susceptibility testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the hydroxypyridone antifungal agent, Rilopirox, using liquid (broth) dilution and agar dilution methods. The provided data and methodologies are intended to guide research and development efforts in the field of mycology and infectious diseases.

Introduction

This compound is a hydroxypyridone antimycotic agent with a broad spectrum of activity against various fungal pathogens.[1][2] Accurate determination of its in vitro efficacy through standardized susceptibility testing is crucial for preclinical development and clinical application. The two primary methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents are broth dilution and agar dilution. These notes offer detailed protocols for both methods as they can be applied to this compound, along with comparative data from published studies.

Mechanism of Action

The precise mechanism of action for hydroxypyridone antimycotics like this compound is not fully elucidated but is distinct from azoles and polyenes.[3] It is understood that these agents chelate trivalent cations, such as Fe3+, which can interfere with essential iron-dependent enzymes and cellular processes in fungi.[1][4] There are also indications that reactive oxygen species (ROS) play a role in their antifungal activity.[3] The activity of this compound can be influenced by the presence of iron ions and the composition of the culture medium, particularly the peptone source.[1][4]

Below is a diagram illustrating the proposed mechanism of action for this compound.

References

- 1. This compound--a new hydroxypyridone antifungal with fungicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro antifungal activity of this compound, a new hydroxypyridone antimycotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro investigations on the mode of action of the hydroxypyridone antimycotics this compound and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The in vitro properties of a new hydroxypyridone antimycotic this compound, with special reference to its anti-Candida activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilopirox: A Promising Alternative for Fluconazole-Resistant Candida Infections

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

The emergence of antifungal resistance, particularly to azoles like fluconazole, poses a significant challenge in the management of invasive candidiasis. Candida albicans and other Candida species are major opportunistic fungal pathogens, and the increasing prevalence of fluconazole-resistant strains necessitates the exploration of alternative therapeutic agents. Rilopirox, a hydroxypyridone antifungal, has demonstrated potent in vitro activity against fluconazole-susceptible and -resistant Candida isolates, making it a compound of interest for further investigation and development.[1] This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy against fluconazole-resistant Candida.

Mechanism of Action

Unlike azoles, which inhibit ergosterol biosynthesis, this compound and other hydroxypyridones employ a distinct mechanism of action. The primary mode of action is believed to be the chelation of polyvalent metal cations, particularly trivalent iron (Fe³⁺).[2][3][4] This iron deprivation disrupts essential cellular processes within the fungal cell that are iron-dependent, including mitochondrial respiration and the function of various enzymes. This disruption of cellular metabolism ultimately leads to fungal cell death. Evidence suggests that this iron chelation leads to severe mitochondrial dysfunction, the formation of reactive oxygen species (ROS), and a significant reduction in ATP levels.[3]

Quantitative Data: In Vitro Susceptibility

Studies have demonstrated the potent activity of this compound against a range of Candida species, including those with acquired resistance to fluconazole. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound in comparison to fluconazole against clinical Candida isolates.

| Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| This compound | 4 | 8 | 0.006 - 32 |

| Fluconazole | 0.5 | 128 | Not Reported |

| Data sourced from a study of 38 fluconazole-susceptible and -resistant clinical isolates of Candida albicans and other Candida species.[1] |

These data indicate that while the MIC₅₀ of fluconazole is lower, the MIC₉₀ for this compound is significantly lower than that of fluconazole, highlighting its potential efficacy against less susceptible strains.[1] All tested strains with diminished susceptibility to fluconazole were found to be susceptible to this compound.[1]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida isolates.

Materials:

-

Candida isolates (including fluconazole-resistant strains and quality control strains, e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)

-

This compound powder

-

Fluconazole powder (for comparison)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (530 nm)

-

Sterile, humidified incubator (35°C)

-

Vortex mixer

-

Micropipettes and sterile tips

Procedure:

-

Drug Preparation:

-

Prepare stock solutions of this compound and fluconazole in DMSO at a concentration of 1600 µg/mL.

-

Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL (or a wider range if necessary).

-

-

Inoculum Preparation:

-

Subculture Candida isolates on Sabouraud dextrose agar for 24 hours at 35°C.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Microplate Inoculation:

-

Add 100 µL of the standardized inoculum to each well of the 96-well plate containing 100 µL of the serially diluted antifungal agents.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.

-

Biofilm Susceptibility Testing

This protocol outlines a method for assessing the efficacy of this compound against Candida albicans biofilms.

Objective: To determine the effect of this compound on the formation and viability of Candida albicans biofilms.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

This compound

-

RPMI 1640 medium (as described above)

-

Sterile, flat-bottomed 96-well polystyrene plates

-

Phosphate-buffered saline (PBS)

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents or Crystal Violet (CV) stain

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Prepare a standardized C. albicans suspension (1 x 10⁶ cells/mL) in RPMI 1640 medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

-

After the adhesion phase, gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 100 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells. Include a drug-free control.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Quantification of Biofilm Inhibition:

-

XTT Assay (Metabolic Activity):

-

Wash the biofilms with PBS.

-

Add XTT solution (with menadione) to each well and incubate in the dark.

-

Measure the color change (formazan formation) at 490 nm using a microplate reader. A decrease in color intensity indicates reduced metabolic activity and biofilm inhibition.

-

-

Crystal Violet Assay (Biomass):

-

Wash the biofilms with PBS and air dry.

-

Stain the biofilms with 0.1% crystal violet for 15 minutes.

-

Wash away excess stain with water and air dry.

-

Solubilize the bound dye with 30% acetic acid or ethanol.

-

Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in biofilm biomass.

-

-

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a general framework for evaluating the in vivo efficacy of this compound in a murine model of disseminated candidiasis caused by fluconazole-resistant Candida.

Objective: To assess the therapeutic potential of this compound in reducing fungal burden and improving survival in a mouse model of systemic candidiasis.

Materials:

-

Immunocompromised mice (e.g., neutropenic BALB/c or C57BL/6)

-

Fluconazole-resistant Candida albicans strain

-

This compound formulation for in vivo administration (e.g., suspension in a suitable vehicle)

-

Fluconazole (for control group)

-

Vehicle control

-

Sterile saline

-

Equipment for intravenous injection and oral gavage

-

Materials for organ harvesting and fungal burden determination (e.g., Sabouraud dextrose agar plates)

Procedure:

-

Immunosuppression:

-

Induce neutropenia in mice using cyclophosphamide or other appropriate methods. This is crucial for establishing a robust infection with Candida.

-

-

Infection:

-

Infect the mice intravenously (e.g., via the tail vein) with a standardized inoculum of the fluconazole-resistant C. albicans strain (e.g., 1 x 10⁵ CFU/mouse).

-

-

Treatment:

-

Initiate treatment with this compound at various dosages a few hours post-infection.

-

Administer the drug via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 7 days).

-

Include control groups receiving fluconazole and the vehicle alone.

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for signs of illness and mortality. Survival is a key endpoint.

-

At the end of the treatment period (or when mice become moribund), euthanize the animals.

-

Aseptically harvest target organs (e.g., kidneys, brain, spleen).

-

Homogenize the organs and plate serial dilutions on Sabouraud dextrose agar to determine the fungal burden (CFU/gram of tissue).

-

-

Data Analysis:

-

Compare survival rates between treatment groups using Kaplan-Meier survival analysis.

-

Compare the fungal burden in the organs of different treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).

-

Visualizations

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Proposed mechanism of action of this compound via iron chelation.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent against fluconazole-resistant Candida. Its unique mechanism of action, distinct from the widely used azoles, offers a promising strategy to circumvent existing resistance mechanisms. The provided protocols offer a standardized framework for researchers and drug development professionals to further investigate the in vitro and in vivo efficacy of this compound. Further studies are warranted to expand the quantitative dataset, particularly concerning its activity against biofilms and its efficacy in various in vivo infection models. Such research will be crucial in determining the clinical utility of this compound in the fight against drug-resistant fungal infections.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rilopirox's Low Aqueous Solubility

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Rilopirox.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

This compound is characterized by its very low water solubility, which is reported to be approximately 50 ng/mL.[1] This poor solubility can pose significant challenges for in vitro experiments and formulation development.

Q2: Why is the low solubility of this compound a concern for research and development?

The low aqueous solubility of this compound can lead to:

-

Difficulty in preparing stock solutions for in vitro assays.

-

Inaccurate results in biological screening due to precipitation.

-

Low and variable oral bioavailability, hindering preclinical and clinical development.[2]

-

Challenges in developing parenteral (injectable) formulations.

Q3: What are the primary strategies to enhance the solubility of this compound?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These include:

-

Complexation: Utilizing agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.

-

Nanosuspension: Reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution rate.

-

Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level to improve its wettability and dissolution.

-

Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.

-

pH Adjustment: Although reported to be less effective for this compound within a pH range of 5-8.5, modifying the pH can sometimes improve the solubility of ionizable compounds.[1]

Q4: Are there any known interactions that can affect this compound's activity in solution?

Yes, this compound is a chelating agent and its activity can be affected by the presence of Fe³⁺ ions.[1] It is crucial to consider the composition of your experimental media, as high concentrations of human serum can also impact its inhibitory activity.[1]

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer During In Vitro Assays

Possible Cause & Solution:

-

Exceeding Solubility Limit: The concentration of this compound in your experiment likely exceeds its aqueous solubility limit.

-

Troubleshooting Step 1: Prepare a Concentrated Stock in an Organic Solvent. Dissolve this compound in an appropriate organic solvent such as DMSO or ethanol to create a high-concentration stock solution.

-

Troubleshooting Step 2: Serial Dilution. Perform serial dilutions of the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

-

Troubleshooting Step 3: Utilize a Solubility-Enhancing Formulation. If direct dilution is still problematic, consider preparing a cyclodextrin inclusion complex or a nanosuspension of this compound to increase its aqueous solubility.

-

Issue: Low and Inconsistent Results in Cell-Based Assays

Possible Cause & Solution:

-

Poor Drug Exposure: The low solubility of this compound may lead to insufficient and variable concentrations of the dissolved drug in contact with the cells.

-

Troubleshooting Step 1: Verify Drug Dissolution. Before adding to cells, visually inspect your final drug solution for any signs of precipitation.

-

Troubleshooting Step 2: Employ a Solubilization Technique. Formulate this compound using methods like cyclodextrin complexation or as a solid dispersion to improve its dissolution and maintain a higher concentration in the assay medium.

-

Troubleshooting Step 3: Characterize the Formulation. If using a formulated version of this compound, characterize it to ensure the desired properties (e.g., particle size for nanosuspensions, complexation efficiency for cyclodextrins) are achieved.

-

Data on Solubility Enhancement of a Structurally Related Compound

While specific data for this compound is limited, studies on Rilpivirine, another poorly soluble hydroxypyridone derivative, demonstrate the potential of various solubility enhancement techniques.

Table 1: Solubility Enhancement of Rilpivirine using Cyclodextrin-Based Nanosponges [2]